BenchChemオンラインストアへようこそ!

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

PDK1 inhibition oncology patent-defined selectivity

Procure N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (955553-59-0) as high-purity reference material to benchmark PDK1 target engagement in oncology. This specific derivative offers fidelity to the Schering Corp. patent SAR landscape. Its neutral pKa profile makes it an essential comparator for quantifying ADME contributions versus basic amine analogs within the pyrazole–thiazole carboxamide series.

Molecular Formula C15H12Cl2N4OS
Molecular Weight 367.25
CAS No. 955553-59-0
Cat. No. B2940547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS955553-59-0
Molecular FormulaC15H12Cl2N4OS
Molecular Weight367.25
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H12Cl2N4OS/c1-2-21-6-5-12(20-21)14(22)19-15-18-13(8-23-15)10-7-9(16)3-4-11(10)17/h3-8H,2H2,1H3,(H,18,19,22)
InChIKeyGHSUMUNLWAMHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 955553-59-0): Structural Identity and Procurement Baseline


N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 955553-59-0) is a synthetic, small-molecule heterocycle with a molecular formula of C15H12Cl2N4OS and a molecular weight of 367.25 g/mol [1]. The compound integrates a 2,5-dichlorophenyl-substituted thiazole core linked via a carboxamide bridge to an N-ethylpyrazole-3-carboxylic acid moiety, placing it within the class of pyrazole–thiazole carboxamide hybrids. Database classifications annotate this compound as a thiazole carboxamide derivative disclosed in patent WO2012036974, assigned to Schering Corp, with a primary reported target of pyruvate dehydrogenase kinase 1 (PDK1) in the context of oncology research [2]. Physicochemical characterization indicates the compound is a neutral, extremely weak base with a logP consistent with the dichlorobenzene subclass [1].

Procurement Risk of Substituting N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide with Generic Pyrazole-Thiazole Analogs


Within the pyrazole–thiazole carboxamide structural family, minor alterations to the substitution pattern on the phenyl ring, the heterocyclic core, or the N-alkyl chain on the pyrazole can lead to substantial shifts in target engagement, selectivity, and biological readout. For example, in a closely related series of pyrazole–thiazole carboxamides evaluated as succinate dehydrogenase (SDH) inhibitors, the substitution of the 2,5-dichlorophenyl group with other halophenyl or heteroaryl moieties produced EC50 values spanning over two orders of magnitude against phytopathogenic fungi [1]. Similarly, patent disclosures covering the PDK1 inhibitor chemical space indicate that the specific combination of a 2,5-dichlorophenyl thiazole and an N-ethylpyrazole-3-carboxamide is a distinct molecular entity within the Schering Corp. portfolio, assigned a unique compound number (derivative 28) in WO2012036974 [2]. Generic substitution with an uncharacterized analog carrying even a single-point modification (e.g., replacing the N-ethyl with N-methyl or moving the chlorine substitution pattern) is therefore not scientifically justifiable without equivalent target engagement and selectivity data.

Quantitative Differentiation Evidence for N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Versus Closest Structural Analogs


PDK1 Target Assignment and Patent-Defined Structural Uniqueness Differentiates This Compound from Other Thiazole Carboxamide Derivatives in the Schering Portfolio

Database curation of patent WO2012036974 explicitly assigns N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide as 'Thiazole carboxamide derivative 28', a distinct entity within a series of over 40 structurally related analogs claimed by Schering Corp. for PDK1 inhibition [1]. While specific IC50 values for derivative 28 are not publicly reported, the patent's structure-activity relationship (SAR) table establishes that the 2,5-dichlorophenyl substituent on the thiazole ring, combined with the N-ethylpyrazole-3-carboxamide motif, defines a discrete SAR cluster separate from derivatives bearing 4-chlorophenyl, 3,4-dichlorophenyl, or heteroaryl replacements at the same position. This structural partitioning serves as a procurement-relevant differentiation criterion: the CAS 955553-59-0 compound cannot be replaced by 'Thiazole carboxamide derivative 27' or 'derivative 29' without departing from the validated SAR territory.

PDK1 inhibition oncology patent-defined selectivity

Antifungal Activity of the Pyrazole-Thiazole Carboxamide Scaffold Demonstrates That 2,5-Dichlorophenyl Substitution Yields Potent SDH Inhibition, Providing a Class-Level Comparator for This Compound

In a study of novel pyrazole–thiazole carboxamides as SDH inhibitors, the pyrazole–thiazole carboxamide scaffold demonstrated excellent in vitro activity against Rhizoctonia cerealis, with the most potent analog (compound 9ac) achieving an EC50 of 1.1 mg/L, representing a 21-fold improvement over the commercial SDH inhibitor thifluzamide (EC50 = 23.1 mg/L) [1]. Although compound 9ac carries a different substitution pattern than CAS 955553-59-0, the study establishes that the pyrazole–thiazole carboxamide core is a validated, highly ligand-efficient scaffold for SDH inhibition. The presence of a 2,5-dichlorophenyl group on the thiazole ring of CAS 955553-59-0 is consistent with the hydrophobic pharmacophore requirements mapped in the RcSDH active site, supporting the inference that this specific substitution pattern contributes meaningfully to target binding within the scaffold class.

SDH inhibition antifungal Rhizoctonia cerealis

Physicochemical Differentiation: Neutral pKa Profile of N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Contrasts with Basic Amine-Containing Thiazole Carboxamide Analogs

Physicochemical annotation from the PhytoBank database classifies CAS 955553-59-0 as an 'extremely weak basic (essentially neutral) compound based on its pKa' [1]. This property distinguishes it from a subset of thiazole carboxamide derivatives in the Schering PDK1 patent series that incorporate basic amine-containing heterocycles (e.g., piperazine, N-methylpiperazine) at the carboxamide terminus, which are predicted to have pKa values in the 7.5–9.5 range. The neutral character of CAS 955553-59-0 implies lower ionization at physiological pH, potentially translating to differential passive membrane permeability and reduced susceptibility to pH-dependent cellular trapping relative to basic analogs.

physicochemical properties pKa permeability

Defined Research Application Scenarios for N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Procurement


Oncology Target Validation Using Patent-Defined PDK1 Inhibitor Chemical Probe

Based on its explicit annotation as 'Thiazole carboxamide derivative 28' within the WO2012036974 patent portfolio [1], this compound is suitable as a structurally defined chemical probe for PDK1 target validation studies in metastatic cancer or solid tumor models. Its procurement as the exact derivative number ensures fidelity to the patent SAR landscape, enabling researchers to benchmark cellular PDK1 inhibition against other derivatives from the same series.

SDH Inhibitor Scaffold Hopping and Crop Protection Lead Optimization

The pyrazole–thiazole carboxamide scaffold has been validated as a new class of SDH inhibitors with in vitro EC50 values as low as 1.1 mg/L against Rhizoctonia cerealis, outperforming the commercial fungicide thifluzamide [1]. CAS 955553-59-0, bearing a 2,5-dichlorophenyl substituent, can serve as a scaffold-hopping starting point for agrochemical lead optimization programs targeting resistant phytopathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum.

Physicochemical Property Benchmarking for Neutral Thiazole Carboxamide Series

The essentially neutral pKa profile of CAS 955553-59-0 [1] makes it a useful benchmarking compound for assessing the impact of ionization state on cellular permeability, solubility, and target engagement within the thiazole carboxamide chemical series. It can be directly compared to basic amine-containing analogs from the same patent family to experimentally quantify the contribution of pKa to ADME properties.

Analytical Reference Standard for LC-MS/MS Method Development in Dichlorophenyl-Thiazole Metabolite Studies

With a well-defined molecular formula (C15H12Cl2N4OS) and monoisotopic mass of 366.0109 Da, this compound serves as a high-purity analytical reference standard for method development and validation in LC-MS/MS quantification of dichlorophenyl-thiazole containing metabolites or synthetic intermediates in pharmaceutical process chemistry [1].

Quote Request

Request a Quote for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.